

Comparative Analysis of 1-(Benzyloxy)-2-bromo-4-methylbenzene Derivatives: Characterization and Synthesis

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Compound of Interest

Compound Name: 1-(Benzyloxy)-2-bromo-4-methylbenzene

Cat. No.: B1278118

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For researchers, scientists, and professionals in drug development, understanding the physicochemical properties and synthetic pathways of chemical intermediates is paramount. This guide provides a comparative analysis of characterization data for derivatives of **1-(Benzyloxy)-2-bromo-4-methylbenzene**, focusing on a series of (E)-6-(benzyloxy)-2-((substituted)benzylidene)-7-methylbenzofuran-3(2H)-one derivatives synthesized from a closely related precursor. This guide will present key characterization data, detailed experimental protocols for their synthesis, and a visualization of the synthetic workflow.

Characterization Data of Benzofuran-3(2H)-one Derivatives

The following table summarizes the key characterization data for a series of synthesized (E)-6-(benzyloxy)-2-((substituted)benzylidene)-7-methylbenzofuran-3(2H)-one derivatives. These compounds were derived from 1-[4-(benzyloxy)-2-hydroxy-3-methylphenyl]-3-(substituted)prop-2-en-1-one, a chalcone analog of the topic compound.

Compound ID	R Group	Yield (%)	Melting Point (°C)
2a	3,5-dichloro-4-methoxy	67	120-125
2b	4-bromo	72	130-135
2c	4-hydroxy-3-methoxy	65	115-120
2d	3,4,5-trimethoxy	78	140-145
2e	2-bromo	75	110-115
2f	3-bromo	68	125-130
2g	4-hydroxy	70	118-122
2h	3-ethoxy-4-methoxy	73	135-140
2i	2-bromo-4,5-dimethoxy	76	145-150

Spectroscopic Data Highlights: The structural assignments of these compounds were confirmed using IR, ¹H NMR, ¹³C NMR, and LC-MS spectral data.

Experimental Protocols

The synthesis of the (E)-6-(benzyloxy)-2-((substituted)benzylidene)-7-methylbenzofuran-3(2H)-one derivatives (2a-i) was achieved through the oxidative cyclization of the corresponding chalcones.

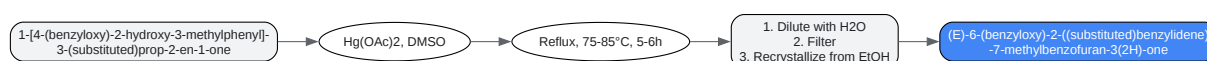
General Procedure for the Synthesis of (E)-6-(benzyloxy)-2-((substituted)benzylidene)-7-methylbenzofuran-3(2H)-one (2a-i)

A mixture of 1-[4-(benzyloxy)-2-hydroxy-3-methylphenyl]-3-(substituted)prop-2-en-1-one (0.01 mol) was dissolved in dimethyl sulfoxide (DMSO, 20 mL). To this solution, mercuric acetate (3.0 g, 0.01 mol) was added. The reaction mixture was then refluxed in a water bath at 75-85°C for 5-6 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC) using a solvent system of acetone and toluene (3.5:6.5 v/v).

Upon completion of the reaction, the mixture was cooled and then diluted with 400 mL of water with constant stirring. The resulting solid product was collected by filtration, washed with water, and then purified by recrystallization from ethanol. The final product was washed with ethanol and dried.

Synthetic Workflow Visualization

The following diagram illustrates the general synthetic pathway for the preparation of the target benzofuran-3(2H)-one derivatives from the chalcone precursors.



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Caption: General synthetic scheme for the preparation of benzofuran-3(2H)-one derivatives.

Alternative Synthetic Approaches and Related Compounds

While the focus of this guide is on the benzofuran-3(2H)-one derivatives due to the availability of comparative data, it is important to note other potential derivatives of **1-(benzyloxy)-2-bromo-4-methylbenzene** and their synthetic strategies.

The parent compound, **1-(benzyloxy)-2-bromo-4-methylbenzene**, possesses several reactive sites that can be targeted for further derivatization. The bromo substituent, for instance, can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, to introduce a wide range of functional groups.

Furthermore, electrophilic aromatic substitution reactions on the benzene ring could potentially introduce nitro or halogen groups, although the directing effects of the existing substituents would need to be considered. The synthesis of a related compound, 4-(benzyloxy)-2-bromo-1-fluorobenzene, has been proposed via the reaction of 3-bromo-4-fluorophenol with a benzyl halide in the presence of a base.^[1] A similar approach could be envisioned for derivatives of **1-(benzyloxy)-2-bromo-4-methylbenzene**.

For professionals in drug development, the availability of diverse synthetic routes is crucial for generating compound libraries for screening and lead optimization. The methodologies presented here, along with established cross-coupling and substitution reactions, provide a foundational toolkit for the synthesis of a broad array of **1-(benzyloxy)-2-bromo-4-methylbenzene** derivatives.

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References

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